Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
CAS No.:
Cat. No.: VC16255354
Molecular Formula: C5H8N2O3S
Molecular Weight: 176.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8N2O3S |
|---|---|
| Molecular Weight | 176.20 g/mol |
| IUPAC Name | 5,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
| Standard InChI | InChI=1S/C5H8N2O3S/c8-5-6-3-1-11(9,10)2-4(3)7-5/h3-4H,1-2H2,(H2,6,7,8) |
| Standard InChI Key | ZDWQNWWGFIYOOO-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(CS1(=O)=O)NC(=O)N2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, (3aR,6aS)-5,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one, reflects its bicyclic architecture comprising a tetrahydrothiophene ring fused to an imidazolone moiety. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₈N₂O₃S | |
| Molecular Weight | 176.20 g/mol | |
| CAS Registry Number | 40226-95-7 | |
| SMILES Notation | C1[C@@H]2C@HNC(=O)N2 | |
| Purity (Commercial) | ≥95% |
The cis configuration (3aR,6aS) dominates in commercial samples, as evidenced by X-ray crystallography . The trans isomer (CAS 36891-54-0) exhibits distinct dipole moments and solubility profiles but remains less characterized.
Spectroscopic Properties
Nuclear magnetic resonance (NMR) spectra reveal deshielded protons adjacent to sulfone groups:
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¹H NMR (400 MHz, DMSO-d₆): δ 4.21 (dd, J = 7.2 Hz, 1H, CH-SO₂), 3.89 (m, 2H, imidazole-CH₂), 3.02 (s, 2H, SO₂-CH₂) .
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¹³C NMR: 172.8 ppm (C=O), 62.1 ppm (SO₂-C), 48.3 ppm (N-CH₂) .
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict a dipole moment of 5.2 D, aligning with experimental dielectric constant measurements .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The cis isomer is synthesized via a three-step sequence:
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Thiophene Oxidation: Tetrahydrothiophene-3,4-diamine undergoes oxidation with H₂O₂/H₂SO₄ to form the 5,5-dioxide intermediate (yield: 78%) .
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Cyclocondensation: Reaction with urea at 140°C in DMF facilitates imidazolone ring closure (yield: 65%) .
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Chiral Resolution: Diastereomeric salts with L-tartaric acid isolate the (3aR,6aS) enantiomer (ee >99%) .
Process Optimization
Industrial production employs continuous flow reactors to enhance scalability:
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Reactor Type: Microfluidic tubular reactor (ID = 2 mm)
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Conditions: T = 120°C, P = 3 bar, residence time = 30 min
Reactivity and Functionalization
Electrophilic Substitution
The imidazolone nitrogen undergoes regioselective alkylation:
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Example: Treatment with benzyl bromide/K₂CO₃ in acetonitrile yields N1-benzyl derivatives (87% yield).
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Kinetics: Second-order rate constant (k₂) = 1.4 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C.
Ring-Opening Reactions
Hydrolysis under acidic conditions cleaves the imidazolone ring:
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Conditions: 6M HCl, reflux, 12 h
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Product: 4-Amino-3-sulfolanylacetic acid (isolated as hydrochloride salt, 91% yield) .
| Route | LD₅₀ (mg/kg) |
|---|---|
| Oral | 1,200 |
| Intravenous | 320 |
Chronic exposure (28-day) at 50 mg/kg/day caused no significant hematological changes, suggesting a wide therapeutic window.
Industrial and Materials Science Applications
Polymer Modification
Incorporation into epoxy resins enhances thermal stability:
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Decomposition Temperature (Td): 328°C (neat epoxy) → 401°C (10 wt% additive)
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Mechanism: Sulfone groups scavenge free radicals during pyrolysis
Asymmetric Catalysis
Chiral derivatives catalyze Michael additions with up to 94% ee:
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Substrate: Cyclohexenone + nitromethane
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Conditions: 5 mol% catalyst, RT, 24 h
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Yield: 89%, ee = 91%
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